

Spectrophotometric Determination of Metal Ions Using Quinalizarin: Application Notes and Protocols

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Compound of Interest

Compound Name: Quinalizarin

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Introduction

Quinalizarin (1,2,5,8-Tetrahydroxyanthraquinone) is a highly effective chromogenic reagent for the spectrophotometric determination of various metal ions. Its ability to form stable, colored complexes with metal ions allows for their quantitative analysis using UV-Vis spectrophotometry. This technique is valued for its simplicity, cost-effectiveness, and sensitivity, making it a valuable tool in diverse fields such as environmental monitoring, pharmaceutical analysis, and industrial quality control.[1] This document provides detailed application notes and protocols for the determination of Boron and Magnesium using **Quinalizarin**.

Principle

The spectrophotometric determination of metal ions with **Quinalizarin** is based on the formation of a colored complex between the metal ion and the **Quinalizarin** molecule. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, following Beer-Lambert's law. The reaction conditions, such as pH and solvent, are optimized to ensure the formation of a stable complex with a distinct wavelength of maximum absorbance (λ_{max}), which is then used for quantification.

Application 1: Determination of Boron

The reaction between boron and **Quinalizarin** in a concentrated sulfuric acid medium forms a colored complex that can be measured spectrophotometrically. This method is suitable for the determination of boron in various samples, including water, soil, and biological materials.[2][3][4]

Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	620 nm	[5]
Linear Range (Beer's Law)	0.25 - 2.5 $\mu\text{g/mL}$	[5]
Molar Absorptivity	$2.23 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$	[5]
Relative Standard Deviation (RSD)	0.97% for 1.0 $\mu\text{g/mL}$	[5]

Experimental Protocol

1. Reagent Preparation:

- **Standard Boron Solution (100 $\mu\text{g/mL}$):** Dissolve 0.5716 g of boric acid (H_3BO_3) in 1000 mL of deionized water. From this stock solution, prepare working standards by appropriate dilution.
- **Quinalizarin Reagent (0.01% w/v):** Dissolve 10 mg of **Quinalizarin** in 100 mL of concentrated sulfuric acid (98%). Handle concentrated sulfuric acid with extreme caution in a fume hood.
- **Sulfuric Acid (98%):** Use analytical grade concentrated sulfuric acid.

2. Sample Preparation:

- **Water Samples:** If necessary, filter the water sample to remove any particulate matter.
- **Soil and Plant Samples:** An appropriate digestion or extraction procedure is required to bring the boron into solution. A common method is dry ashing followed by acid extraction.[3]

3. Procedure:

- Pipette a known volume of the sample or standard solution into a clean, dry glass-stoppered flask.
- Carefully add a precise volume of concentrated sulfuric acid to the flask. The solution should be cooled in an ice bath during the addition of the acid.
- Add a specific volume of the **Quinalizarin** reagent and mix thoroughly.
- Allow the solution to stand for a specified time to ensure complete color development.
- Measure the absorbance of the solution at 620 nm using a spectrophotometer, with a reagent blank (containing all reagents except the analyte) as the reference.

4. Calibration Curve:

- Prepare a series of standard solutions of boron with concentrations ranging from 0.25 to 2.5 µg/mL.
- Follow the procedure described above for each standard.
- Plot a graph of absorbance versus the concentration of boron.
- Determine the concentration of boron in the unknown sample by interpolating its absorbance on the calibration curve.

5. Interference: Oxidizing agents and certain metal ions can interfere with the determination. It is crucial to consult relevant literature for specific interference studies related to the sample matrix.

Application 2: Determination of Magnesium

The spectrophotometric determination of magnesium with **Quinalizarin** often involves a solvent extraction step to enhance selectivity and sensitivity. Magnesium is first extracted into an organic solvent with a suitable chelating agent, and then **Quinalizarin** is added to develop the color. This method has been successfully applied to the analysis of magnesium in alloys.^[1]

Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λ_{max})	590 nm	[1]
Optimal pH for Extraction	9.5	[1]
Linear Range (Beer's Law)	0.6 - 10.20 $\mu\text{g/mL}$	[6]
Molar Absorptivity	$2.8 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$	[6][7]
Relative Standard Deviation (RSD)	3.07% for 2.0 $\mu\text{g/mL}$	[1]

Experimental Protocol

1. Reagent Preparation:

- Standard Magnesium Solution (100 $\mu\text{g/mL}$): Dissolve 0.1014 g of magnesium oxide (MgO) in a minimum amount of dilute hydrochloric acid and dilute to 1000 mL with deionized water. Prepare working standards by dilution.
- N-p-tolyl-2-thenohydroxamic acid (PTTHA) Solution ($5.1 \times 10^{-4} \text{ M}$): Dissolve the appropriate amount of PTTHA in chloroform.
- **Quinalizarin** Solution (0.01% w/v): Dissolve 10 mg of **Quinalizarin** in 100 mL of ethanol.
- Buffer Solution (pH 9.5): Prepare a suitable buffer, such as an ammonium chloride/ammonia buffer, and adjust the pH to 9.5.
- Chloroform: Use analytical grade chloroform.

2. Sample Preparation:

- Alloy Samples: The alloy sample must be dissolved in an appropriate acid mixture (e.g., perchloric and nitric acids), evaporated to dryness, and the residue dissolved in dilute hydrochloric acid.[1]

3. Procedure:

- Take a known aliquot of the sample or standard solution in a separatory funnel.
- Add the pH 9.5 buffer solution.
- Add the PTTHA-chloroform solution and shake vigorously for a few minutes to extract the magnesium-PTTHA complex into the organic phase.
- Allow the layers to separate and collect the organic phase.
- To the organic extract, add the ethanolic **Quinalizarin** solution to develop the color.
- Dilute the solution to a known volume with chloroform.
- Measure the absorbance of the bluish-violet complex at 590 nm against a reagent blank.[1]

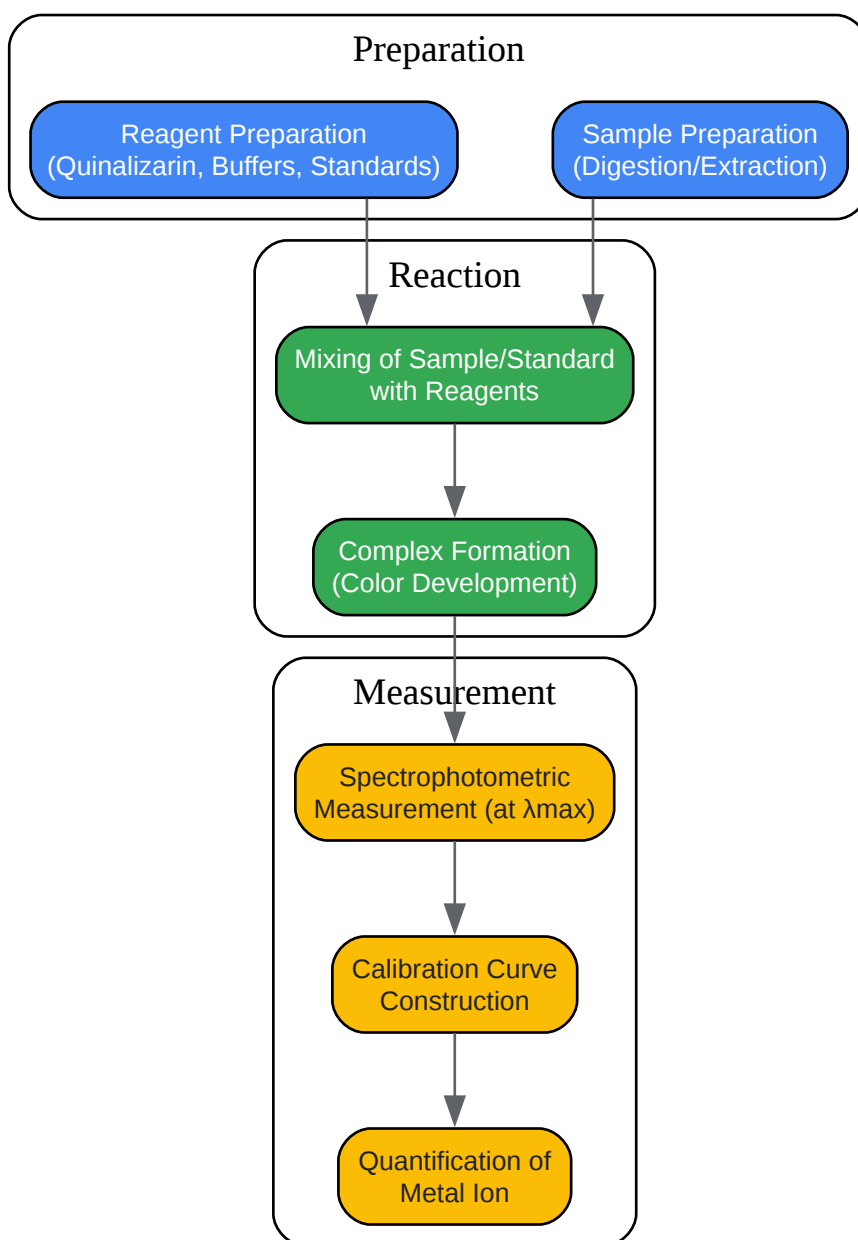
4. Calibration Curve:

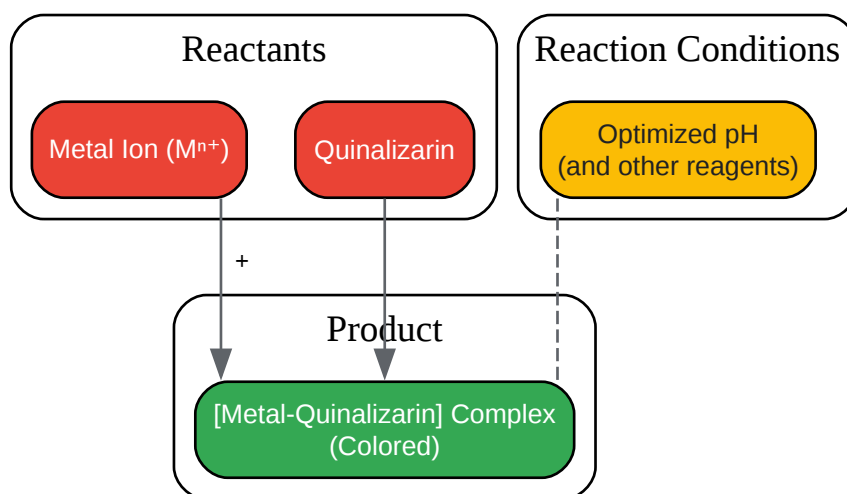
- Prepare a series of standard magnesium solutions with concentrations in the range of 0.6 to 10.20 $\mu\text{g/mL}$.
- Follow the extraction and color development procedure for each standard.
- Plot a graph of absorbance versus the concentration of magnesium.
- Determine the concentration of magnesium in the unknown sample from the calibration curve.

5. Interference: The use of a primary chelating agent and solvent extraction significantly improves the selectivity of the method. However, the presence of other metal ions that can be extracted under the same conditions should be investigated for the specific sample matrix.[1]

Visualizations

Experimental Workflow





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